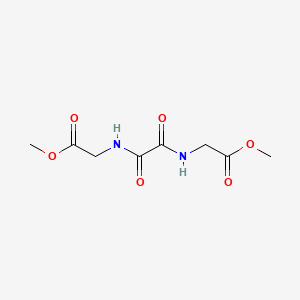
N,N'-Bis(methoxycarbonylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(methoxycarbonylmethyl)oxalamide is an organic compound with the molecular formula C10H14N2O6 It is a derivative of oxalamide, characterized by the presence of methoxycarbonylmethyl groups attached to the nitrogen atoms of the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(methoxycarbonylmethyl)oxalamide can be synthesized through the reaction of oxalic acid diethyl ester with methoxycarbonylmethylamine. The reaction typically involves the following steps:
Formation of Oxalic Acid Diethyl Ester: Oxalic acid reacts with ethanol in the presence of a catalyst to form oxalic acid diethyl ester.
Reaction with Methoxycarbonylmethylamine: The oxalic acid diethyl ester is then reacted with methoxycarbonylmethylamine under controlled conditions to form N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Industrial Production Methods
Industrial production of N,N’-Bis(methoxycarbonylmethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of oxalic acid diethyl ester and methoxycarbonylmethylamine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(methoxycarbonylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxamides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
N,N’-Bis(methoxycarbonylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(methoxycarbonylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar structure but with hydroxy and dimethylphenyl groups.
N,N’-Bis(3,5-dicarboxyphenyl)oxalamide: Contains carboxyphenyl groups instead of methoxycarbonylmethyl groups.
N,N’-Bis(furan-2-ylmethyl)oxalamide: Features furan-2-ylmethyl groups.
Uniqueness
N,N’-Bis(methoxycarbonylmethyl)oxalamide is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H12N2O6 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 2-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate |
InChI |
InChI=1S/C8H12N2O6/c1-15-5(11)3-9-7(13)8(14)10-4-6(12)16-2/h3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
YBJQRESBPICATB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















